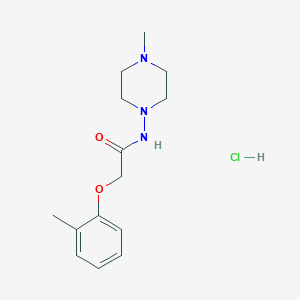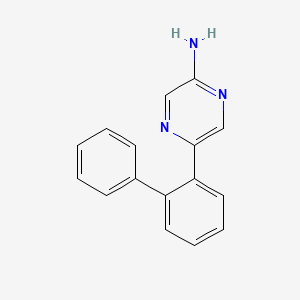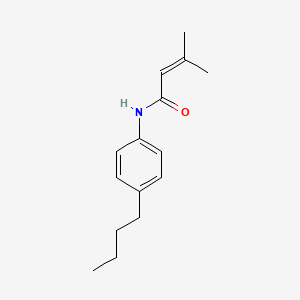
2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride
説明
2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as MPAPA and belongs to the class of piperazine derivatives. This compound has been synthesized using various methods and has shown promising results in scientific research. In
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : The chemical synthesis processes of compounds related to "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" involve several steps, including condensation, hydrolysis, and salt formation. These methods are crucial for producing histamine H1 receptor antagonists with improved yield and specificity. For example, Efletirizine hydrochloride, a histamine H1 receptor antagonist, was synthesized from ethyl(2-chloroethoxy)acetate, showcasing the methodological approach to crafting related chemical entities (Mai Lifang, 2011).
Chemical Transformations : Novel synthetic pathways have been explored to create compounds with potential biological activities. This includes transformations leading to the formation of functionalized piperazines and 1,4-diazepanes, highlighting the versatility of the chemical backbone related to "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" in yielding various pharmacologically relevant structures (Stijn Dekeukeleire et al., 2012).
Potential Therapeutic Applications
Histamine Receptor Antagonism : The primary application of compounds similar to "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" lies in their role as histamine H1 receptor antagonists. These compounds are designed to alleviate symptoms associated with allergic reactions, such as urticaria and allergic rhinitis, by selectively inhibiting the H1 histamine receptor (John P. Arlette, 1991).
ACAT Inhibition for Cardiovascular Health : A specific derivative, K-604, has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound demonstrates the potential for treating diseases associated with ACAT-1 overexpression, indicating its relevance in addressing cardiovascular health concerns (K. Shibuya et al., 2018).
Antiarrhythmic Potential : Ranolazine, a compound used for treating angina pectoris, shares structural similarities with "2-(2-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide hydrochloride" and has shown potential in the treatment of atrial fibrillation due to its antiarrhythmic activity. This highlights the broader therapeutic applications of related compounds in managing cardiovascular disorders (J. Hancox & S. Doggrell, 2010).
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-12-5-3-4-6-13(12)19-11-14(18)15-17-9-7-16(2)8-10-17;/h3-6H,7-11H2,1-2H3,(H,15,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEWSKCFYMZDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4062231.png)


![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4062256.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4062265.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062276.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062284.png)
![N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4062286.png)
![1-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4062293.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4062301.png)

![1-{5-[(4-ethylphenoxy)methyl]-2-furoyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4062322.png)

![ethyl 4-({[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4062332.png)